REACTION_CXSMILES
|
[F:1]C1C=CC=C(N)C=1N.[C:10](OCC)(=O)[CH2:11][C:12]([CH3:14])=O.C1CC[N:27]2[C:22](=[N:23]C[CH2:25][CH2:26]2)CC1.[OH2:30].CC1C=C[C:35]([CH3:38])=[CH:36]C=1>>[F:1][C:10]1[CH:11]=[CH:12][C:14]2[N:23]([C:35]([CH3:38])=[CH2:36])[C:22](=[O:30])[NH:27][C:26]=2[CH:25]=1
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)N)N
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was removed with a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (gradient, hexanes:EtOAc 4:1 to 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(N(C(N2)=O)C(=C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 mg | |
YIELD: PERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |